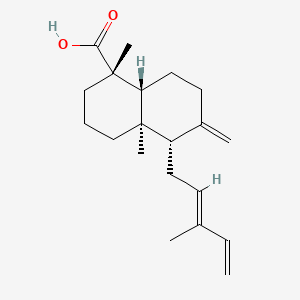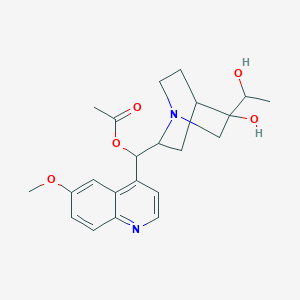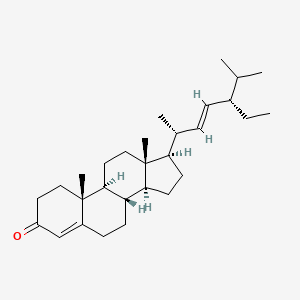![molecular formula C20H20O6 B1152065 4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol CAS No. 1432057-64-1](/img/structure/B1152065.png)
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-[5-(3,4-Dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential Applications in Lignin Acidolysis and Advanced Oxidation Processes
Lignin Acidolysis : Research on dimeric non-phenolic β-O-4-type lignin model compounds, closely related to the structural motifs of the queried compound, has revealed insights into the acidolysis mechanism of lignin. The presence of a γ-hydroxymethyl group significantly influences the acidolysis route, with the hydride transfer mechanism playing a notable role. This suggests potential applications in lignin valorization and bio-refinery technologies, where understanding lignin breakdown is crucial (Yokoyama, 2015).
Advanced Oxidation Processes (AOPs) : The degradation of acetaminophen by AOPs, involving hydroxylated phenyl groups similar to those in the queried compound, shows that these structures can significantly influence the formation and reactivity of by-products. This highlights a potential application in environmental remediation, where the compound's reactivity could be harnessed to degrade or transform pollutants (Qutob et al., 2022).
Antimicrobial and Antioxidant Properties
Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents, especially those with hydroxyl groups, suggests potential antimicrobial applications. Research on eugenol, a hydroxyphenyl propene, demonstrates significant antibacterial and antifungal activities, which could be relevant for designing new antimicrobial agents based on the structure of the queried compound (Marchese et al., 2017).
Antioxidant Properties : The presence of dihydroxyphenyl structures is often associated with antioxidant properties. Studies on chromones and their derivatives, which share structural features with the queried compound, underscore the importance of hydroxyl groups in radical scavenging activity. This suggests potential applications in preventing oxidative stress-related diseases (Yadav et al., 2014).
Mecanismo De Acción
Target of Action
Similar compounds such as flavonoids are known to interact with a wide range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that similar compounds, such as flavonoids, often exert their effects by modulating the activity of their targets, leading to changes in cellular signaling and metabolism .
Biochemical Pathways
Flavonoids, which share structural similarities with this compound, are known to affect multiple biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Similar compounds such as flavonoids are generally well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Similar compounds such as flavonoids are known to have a wide range of effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of similar compounds .
Propiedades
IUPAC Name |
4-[3-[5-(3,4-dihydroxyphenyl)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-1-ynyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-20(2)25-18(5-3-4-12-6-8-14(21)16(23)10-12)19(26-20)13-7-9-15(22)17(24)11-13/h6-11,18-19,21-24H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLWVTHJIPAEKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C2=CC(=C(C=C2)O)O)CC#CC3=CC(=C(C=C3)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B1152005.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B1152006.png)
